Methyl 2-(4-(trifluoromethyl)phenyl)propanoate
CAS No.:
Cat. No.: VC16494515
Molecular Formula: C11H11F3O2
Molecular Weight: 232.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11F3O2 |
|---|---|
| Molecular Weight | 232.20 g/mol |
| IUPAC Name | methyl 2-[4-(trifluoromethyl)phenyl]propanoate |
| Standard InChI | InChI=1S/C11H11F3O2/c1-7(10(15)16-2)8-3-5-9(6-4-8)11(12,13)14/h3-7H,1-2H3 |
| Standard InChI Key | CNDOXAMGUUQFMX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=C(C=C1)C(F)(F)F)C(=O)OC |
Introduction
Chemical Structure and Molecular Characteristics
Methyl 2-(4-(trifluoromethyl)phenyl)propanoate has the molecular formula C₁₁H₁₁F₃O₂ and a molecular weight of 232.2 g/mol . The trifluoromethyl (-CF₃) group at the 4-position of the phenyl ring significantly influences the compound’s electronic properties, increasing its lipophilicity and resistance to metabolic degradation. The ester functional group (-COOCH₃) further enhances its utility as a synthetic intermediate, enabling facile transformations into carboxylic acids, alcohols, or amides.
The spatial arrangement of substituents plays a critical role in its reactivity. Compared to ortho- or meta-substituted analogs, the para configuration minimizes steric hindrance, allowing for more efficient participation in cross-coupling and nucleophilic substitution reactions .
Synthesis Methods and Optimization
Palladium-Catalyzed Carbonylation
The most well-documented synthesis of Methyl 2-(4-(trifluoromethyl)phenyl)propanoate involves a two-stage palladium-catalyzed carbonylation process :
Stage 1: Hydrocarboxylation of 1-Trifluoromethyl-4-vinylbenzene
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Reactants: 1-Trifluoromethyl-4-vinylbenzene, carbon monoxide (CO), hydrochloric acid (HCl).
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Catalyst: Palladium acetate (Pd(OAc)₂, 0.75 mol%) and ligand NIPCDPP (3.0 mol%).
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Conditions: 120°C, 10 bar ethylene pressure, 20 hours in dioxane.
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Outcome: Forms 2-(4-(trifluoromethyl)phenyl)propanoic acid precursor.
Stage 2: Esterification with Methanol
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Reactants: Intermediate acid, methanol, (trimethylsilyl)diazomethane.
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Conditions: Reflux in aqueous medium for 2 hours under inert atmosphere.
This method emphasizes the use of continuous flow systems and automated pressure control to enhance reproducibility. The high yield underscores the efficiency of Pd-based catalysts in facilitating carbon-carbon bond formation under moderate conditions.
Industrial Scalability Considerations
Industrial production prioritizes cost-effectiveness and safety. The substitution of (trimethylsilyl)diazomethane with safer esterifying agents, such as thionyl chloride-methanol mixtures, is under investigation to mitigate hazards associated with diazo compounds. Additionally, solvent recovery systems and catalytic recycling protocols are critical for reducing environmental impact .
| Property | Value/Description |
|---|---|
| Solubility | Low in water; soluble in organic solvents (e.g., DCM, THF). |
| Stability | Stable under inert atmospheres; hydrolyzes in acidic/basic media. |
| Lipophilicity (LogP) | Estimated ~3.1 (calculated using ChemAxon tools). |
Applications in Pharmaceutical and Agrochemical Research
Role as a Synthetic Intermediate
Methyl 2-(4-(trifluoromethyl)phenyl)propanoate is primarily utilized to synthesize bioactive molecules:
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Anti-inflammatory Agents: Hydrolysis to the corresponding carboxylic acid yields precursors for COX-2 inhibitors .
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Antifungal Compounds: The CF₃ group enhances membrane permeability, improving efficacy against fungal pathogens.
Exploration in Materials Science
The compound’s electron-deficient aromatic ring facilitates its use in:
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Liquid Crystals: As a mesogen modifier to adjust phase transition temperatures.
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Polymer Additives: To impart flame-retardant properties via fluorine incorporation.
Comparison with Structural Analogs
The biological and chemical behavior of Methyl 2-(4-(trifluoromethyl)phenyl)propanoate diverges significantly from its isomers and derivatives:
The para-substituted trifluoromethyl group in Methyl 2-(4-(trifluoromethyl)phenyl)propanoate optimizes steric and electronic profiles for drug-receptor interactions, whereas meta or ortho substitutions often hinder binding .
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